molecular formula C11H18N2O4S2 B4032808 N-(2-ETHANESULFONAMIDO-5-METHYLPHENYL)ETHANE-1-SULFONAMIDE

N-(2-ETHANESULFONAMIDO-5-METHYLPHENYL)ETHANE-1-SULFONAMIDE

Cat. No.: B4032808
M. Wt: 306.4 g/mol
InChI Key: OLHYUNTYENMJHP-UHFFFAOYSA-N
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Description

N-(2-ETHANESULFONAMIDO-5-METHYLPHENYL)ETHANE-1-SULFONAMIDE is a useful research compound. Its molecular formula is C11H18N2O4S2 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-(4-methyl-1,2-phenylene)diethanesulfonamide is 306.07079941 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Energy Storage and Conversion Materials

Research on materials such as N,N'-(4-methyl-1,2-phenylene)diethanesulfonamide contributes significantly to advancements in energy storage and conversion technologies. For instance, a study on cationic polysulfonium membranes, which include chemically related sulfonamide structures, demonstrated their effectiveness as separators in zinc–air cells. Compared to conventional polypropylene separators, these materials significantly increased cell capacity by preventing cation permeation from the anode to the cathode, showcasing their potential in enhancing battery performance through ion-exchange processes (Dewi et al., 2003).

Polymer Science for Fuel Cells

In the field of polymer science, sulfonamide-based compounds are pivotal in synthesizing materials with specific properties. Sulfonated poly(arylene ether sulfone)s containing hydrophobic components of different sizes have been synthesized to investigate their effect on properties relevant to fuel cell applications. These materials, which exhibit high molecular weight and form tough, flexible membranes, have shown potential in applications requiring ion exchange capacities, demonstrating the importance of sulfonamide derivatives in developing advanced polymer electrolytes for energy applications (Bae, Miyatake, & Watanabe, 2009).

Organic Synthesis and Chemical Reactions

Sulfonamide derivatives are also crucial in organic synthesis, serving as intermediates in various chemical reactions. For example, the synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide has broadened the scope of applications in synthetic organic chemistry due to their roles as dienophiles, Michael acceptors, and agents in electrocyclization reactions. This highlights the versatility of sulfonamide compounds in facilitating the development of new synthetic pathways and potentially novel materials (Kharkov University Bulletin Chemical Series, 2020).

Properties

IUPAC Name

N-[2-(ethylsulfonylamino)-4-methylphenyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4S2/c1-4-18(14,15)12-10-7-6-9(3)8-11(10)13-19(16,17)5-2/h6-8,12-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHYUNTYENMJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=C(C=C(C=C1)C)NS(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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